![molecular formula C12H16O2 B13913022 3-[(1S)-1-benzyloxyethyl]oxetane](/img/structure/B13913022.png)
3-[(1S)-1-benzyloxyethyl]oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1S)-1-benzyloxyethyl]oxetane is an organic compound with the molecular formula C₁₂H₁₆O₂. It features an oxetane ring, which is a four-membered cyclic ether, and a benzyloxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-benzyloxyethyl]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin. For example, the reaction of an epoxide with a base can lead to the formation of the oxetane ring . Another approach involves the Paternò–Büchi reaction, a [2+2] cycloaddition of an alkene with a carbonyl compound under photochemical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-1-benzyloxyethyl]oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-[(1S)-1-benzyloxyethyl]oxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxetane rings.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(1S)-1-benzyloxyethyl]oxetane involves its interaction with molecular targets through its oxetane ring and benzyloxyethyl group. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Oxetane: The parent compound with a simple four-membered ring.
3-methyl-3-oxetanol: A derivative with a hydroxyl group.
3,3-dimethyloxetane: A derivative with two methyl groups on the oxetane ring.
Uniqueness
3-[(1S)-1-benzyloxyethyl]oxetane is unique due to the presence of the benzyloxyethyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-[(1S)-1-phenylmethoxyethyl]oxetane |
InChI |
InChI=1S/C12H16O2/c1-10(12-8-13-9-12)14-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 |
InChI Key |
JQBTXGLJCHTVDG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1COC1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1COC1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


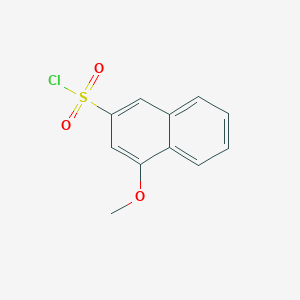
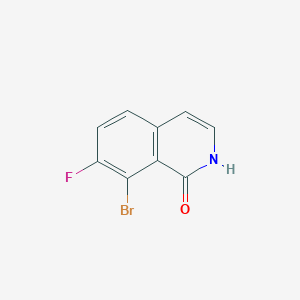
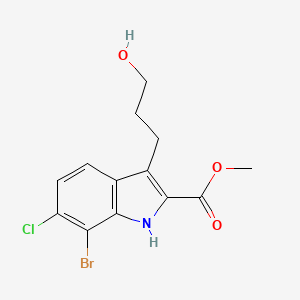
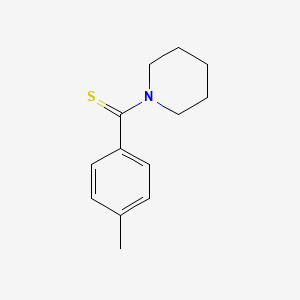
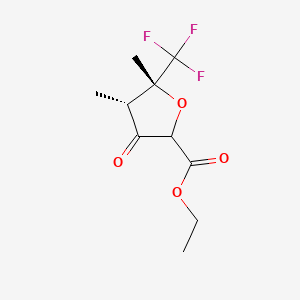
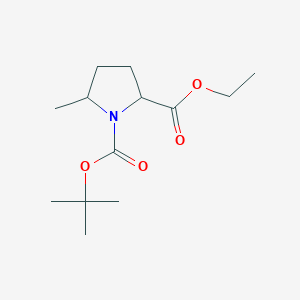
![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)
![1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13912988.png)
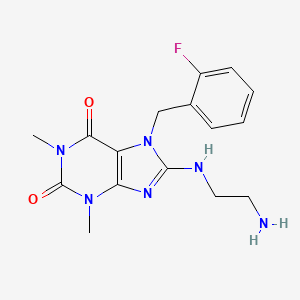
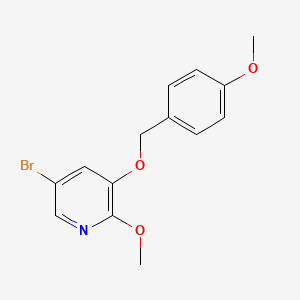
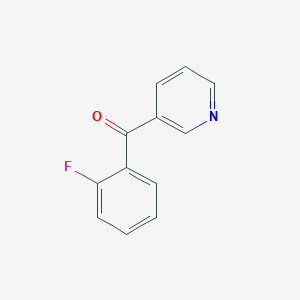

![4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
![(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13913014.png)
